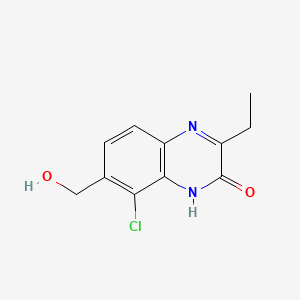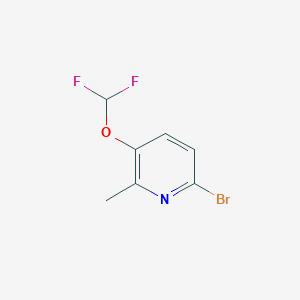
Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron is a complex organometallic compound that combines cyclopentane, 5-ethynylcyclopenta-1,3-diene, and iron
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;5-ethynylcyclopenta-1,3-diene;iron typically involves the reaction of cyclopentadiene with iron carbonyl complexes under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Formation of Cyclopentadienyl Anion: Cyclopentadiene is deprotonated using a strong base such as sodium hydride to form the cyclopentadienyl anion.
Reaction with Iron Carbonyl: The cyclopentadienyl anion is then reacted with iron carbonyl complexes, such as iron pentacarbonyl, to form the desired organometallic compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction may produce iron hydrides.
Aplicaciones Científicas De Investigación
Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential role in biological systems and as a model compound for metalloenzymes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopentane;5-ethynylcyclopenta-1,3-diene;iron involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands, influencing the reactivity and stability of the resulting complexes. The iron center plays a crucial role in mediating electron transfer processes, which are essential for its catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but with different ligands.
Ferrocene: Another well-known organometallic compound with cyclopentadienyl ligands.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Uniqueness
Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of ligand modifications on the reactivity and stability of organometallic complexes.
Propiedades
Fórmula molecular |
C12H10Fe-6 |
|---|---|
Peso molecular |
210.05 g/mol |
Nombre IUPAC |
cyclopentane;5-ethynylcyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H;/q-1;-5; |
Clave InChI |
GGBRBXPLZPALBL-UHFFFAOYSA-N |
SMILES canónico |
C#C[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate](/img/structure/B13920703.png)

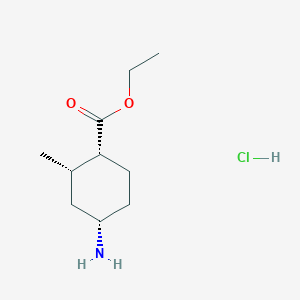
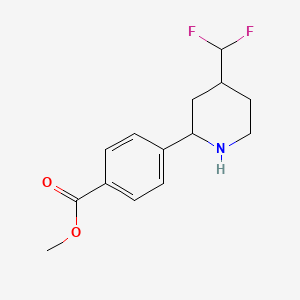


![8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13920744.png)
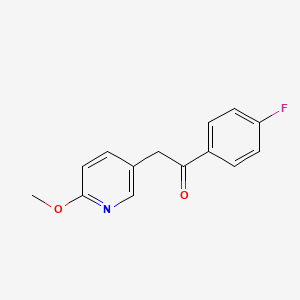
![6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13920751.png)
